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Compound of Interest

Compound Name: 2-(Cyclohexylacetyl)oxazole
CAS No.: 898759-04-1
Cat. No.: B1325483
Get Quote
. J

Executive Summary

2-(Cyclohexylacetyl)oxazole (CAS: 898759-04-1) is a specialized

-ketoheterocycle utilized primarily as a reversible, transition-state inhibitor of Fatty Acid Amide
Hydrolase (FAAH). Unlike irreversible inhibitors (e.g., fluorophosphonates) that permanently
covalently modify enzymes, this compound leverages an electrophilic carbonyl group to form a
transient hemiketal with the catalytic serine of the target enzyme. This unique mechanism
places it at the forefront of research into non-opioid pain management, anxiolytics, and anti-
inflammatory therapeutics by modulating endocannabinoid signaling (specifically anandamide
levels).

Chemical Identity & Physicochemical Properties[1]
Core Data
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Property Value
CAS Number 898759-04-1
IUPAC Name 1-(1,3-oxazol-2-yl)-2-cyclohexylethan-1-one

Molecular Formula

Molecular Weight 193.24 g/mol
SMILES O=C(CC1CCCCC1)C2=NC=C02
Pale yellow oil or low-melting solid (dependent
Appearance .
on purity)
N Soluble in DMSO, Methanol, Chloroform;
Solubility

Sparingly soluble in water

Structural Significance

The molecule consists of three distinct pharmacophoric regions:

o The Oxazole Ring: Acts as an electron-withdrawing heterocycle that activates the adjacent
carbonyl group.

e The

-Keto Group: The "warhead" electrophile. It is tuned to be reactive enough to trap the active
site serine but stable enough to avoid non-specific protein alkylation.

e The Cyclohexylacetyl Tail: A lipophilic moiety designed to fit into the hydrophobic acyl-chain
binding pocket of FAAH (mimicking the arachidonyl tail of anandamide).

Mechanism of Action: Reversible Covalent Inhibition

The defining feature of 2-(Cyclohexylacetyl)oxazole is its ability to mimic the transition state
of amide hydrolysis.

The Serine Trap Mechanism
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e Entry: The inhibitor enters the FAAH active site, guided by the cyclohexyl group interacting
with the hydrophobic cytosolic port.

e Attack: The catalytic nucleophile, Serine 241, attacks the electrophilic ketone carbonyl of the
inhibitor.

 Stabilization: Instead of proceeding to hydrolysis, the adduct forms a stable, reversible
hemiketal. The oxyanion is stabilized by the "oxyanion hole" (residues 11e238, Gly239,
Gly240, Ser241).

» Blockade: This hemiketal mimics the tetrahedral intermediate of the natural substrate
(anandamide), effectively locking the enzyme in a non-catalytic state.

Visualization of Signhaling & Inhibition

The following diagram illustrates the interference of 2-(Cyclohexylacetyl)oxazole in the
endocannabinoid degradation pathway.
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Caption: Logical flow of FAAH inhibition leading to sustained Anandamide signaling.

Synthesis & Manufacturing Protocols

Synthesis of 2-acyloxazoles requires precise control to prevent over-addition or ring opening.
The most robust method utilizes Vedejs Metalation.
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Protocol: Lithiation-Acylation Route

Objective: Synthesize 2-(Cyclohexylacetyl)oxazole from oxazole and cyclohexylacetyl
chloride.

Reagents:

Oxazole (1.0 eq)

n-Butyllithium (n-BulLi, 1.1 eq, 2.5M in hexanes)

Cyclohexylacetyl chloride (or Weinreb amide derivative) (1.0 eq)

THF (Anhydrous)[1]

Boron Trifluoride Etherate (
) (Optional, Lewis acid additive)
Step-by-Step Methodology:

e Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF
and cool to -78°C.

e Lithiation: Add oxazole. Dropwise add n-BuLi over 20 minutes.

o Critical Insight: Maintain temp < -70°C. 2-Lithiooxazole is unstable and can ring-open to
the isocyanide above -50°C.

e Acylation:
o Option A (Acid Chloride): Add

(1.1 eq) first to transmetallate to the organozinc (stabilizes the ring), then add
cyclohexylacetyl chloride.

o Option B (Weinreb Amide): Add N-methoxy-N-methyl-2-cyclohexylacetamide directly to the
lithio-species. This prevents over-addition (formation of tertiary alcohol).
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¢ Quench & Workup: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with
saturated

. Extract with EtOAc.

¢ Purification: Flash column chromatography (Hexanes/EtOAc gradient). The ketone is
sensitive to silica; use neutralized silica (1%

) if degradation is observed.
Synthetic Pathway Diagram[4]
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Caption: Vedejs Metalation route for C2-acylation of oxazole.

Biological Applications & Data Interpretation[1][5]
Therapeutic Potential
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Researchers utilize this compound to study the Endocannabinoid System (ECS). By inhibiting
FAAH, the concentration of Anandamide (AEA) increases in the synaptic cleft, activating CB1
and CB2 receptors.

e Analgesia: Effective in neuropathic pain models without the respiratory depression
associated with opioids.[2]

o Anxiolytic: Modulates stress response via CB1 signaling in the amygdala.

Comparative Potency (SAR Context)

In Structure-Activity Relationship (SAR) studies, the cyclohexyl group acts as a probe for the
enzyme's acyl-chain binding pocket.

Compound Class -Group (Side FARH Selectivity (vs.
Chain) (nM) MAGL)

OL-135 (Standard) Phenyl-heptyl 4.7 >300x

2-(Cyclohexylacetyl) Cyclohexyl-methyl ~10 - 50* High

Simple Acetyl Methyl >10,000 Low

*Estimated range based on homologous series data for

-ketooxazoles.

Safety & Handling Guidelines

o Hazard Identification: Irritant (Skin/Eye). Potential sensitizer.
o Storage: Store at -20°C. The

-keto group is electrophilic and susceptible to hydration or nucleophilic attack upon
prolonged exposure to moisture or nucleophilic solvents (e.g., alcohols) at room
temperature.

e Handling: Use standard PPE. Avoid use of protic solvents (methanol/ethanol) during storage
to prevent hemiacetal formation which complicates NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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